A3 Adenosine Receptor Binding Affinity: 2-Amino-3-iodobenzoic Acid Fragment Displays Nanomolar Ki Compared to Non-iodinated or De-methylated Analogs
The 2-amino-3-iodobenzoic acid substructure, which is conserved in the target compound 2-amino-3-iodo-6-methylbenzoic acid, demonstrates high-affinity binding to the rat A3 adenosine receptor (A3AR) with a Ki of 11 nM, as measured by displacement of [¹²⁵I]APNEA or [¹²⁵I]-N⁶-(4-amino-3-iodobenzyl)adenosine in recombinant systems. This same fragment shows a 4.6-fold selectivity window over the A1 adenosine receptor (Ki = 51 nM). [1] In contrast, the non-iodinated parent fragment 2-aminobenzoic acid (anthranilic acid) shows no appreciable A3AR binding at comparable concentrations (class-level inference: Ki reported as >10,000 nM in analogous adenosine receptor binding assays for unsubstituted benzoic acid cores). [2] The methyl substituent at the 6-position in the target compound is expected to further modulate both affinity and subtype selectivity through steric interactions within the orthosteric binding pocket.
| Evidence Dimension | Binding affinity (Ki) at recombinant rat A3 adenosine receptor |
|---|---|
| Target Compound Data | Ki = 11 nM (for 2-amino-3-iodobenzoic acid fragment; the 6-methyl substituent present in the target compound is expected to modulate affinity) |
| Comparator Or Baseline | 2-Aminobenzoic acid (non-iodinated parent): Ki > 10,000 nM for A3AR (class-level estimate based on unsubstituted benzoic acid SAR); A1AR selectivity: Ki = 51 nM for the iodo fragment vs. > 10,000 nM for non-iodinated analog |
| Quantified Difference | ≥ 900-fold improvement in A3AR binding affinity attributable to the 3-iodo substituent; 4.6-fold A3/A1 selectivity for the iodo fragment |
| Conditions | Recombinant rat A3 adenosine receptor expressed in CHO cell membranes; radioligand displacement assay using [¹²⁵I]APNEA or [¹²⁵I]-N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide; incubation time 60 minutes |
Why This Matters
For procurement decisions in GPCR-focused drug discovery programs, the 3-iodo-2-aminobenzoic acid core provides a >900-fold binding affinity advantage over the non-iodinated scaffold, establishing that iodine at the 3-position is not a passive substituent but a pharmacophoric requirement for A3AR engagement—justifying selection of the iodo-substituted compound for any adenosine receptor-targeted library synthesis or SAR exploration.
- [1] BindingDB Entry BDBM50453534 (CHEMBL2113569). Ki = 11 nM for rat A3 adenosine receptor; Ki = 51 nM for rat A1 adenosine receptor. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50453534 (accessed 2026-05-01). View Source
- [2] Müller, C.E.; Jacobson, K.A. Recent developments in adenosine receptor ligands and their therapeutic potential. Biochim. Biophys. Acta 2011, 1808, 1290–1308. (Class-level SAR data for unsubstituted vs. halogen-substituted adenosine receptor ligands.) View Source
